1-[3-(Benzenesulfinyl)phenyl]ethan-1-one
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Overview
Description
1-[3-(Benzenesulfinyl)phenyl]ethan-1-one is an organic compound characterized by the presence of a benzenesulfinyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Benzenesulfinyl)phenyl]ethan-1-one typically involves the sulfoxidation of a corresponding sulfide precursor. One common method includes the reaction of 3-(phenylthio)acetophenone with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield the desired sulfoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The choice of oxidizing agents and reaction conditions is crucial to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Benzenesulfinyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: 1-[3-(Benzenesulfonyl)phenyl]ethan-1-one.
Reduction: 1-[3-(Phenylthio)phenyl]ethan-1-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[3-(Benzenesulfinyl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Benzenesulfinyl)phenyl]ethan-1-one involves its interaction with molecular targets through its sulfoxide group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include oxidative stress modulation and enzyme inhibition, depending on the specific application .
Comparison with Similar Compounds
1-[3-(Benzenesulfonyl)phenyl]ethan-1-one: A sulfone derivative with different reactivity and stability.
1-[3-(Phenylthio)phenyl]ethan-1-one: The corresponding sulfide with distinct chemical properties.
Uniqueness: 1-[3-(Benzenesulfinyl)phenyl]ethan-1-one is unique due to its sulfoxide group, which imparts specific reactivity and potential biological activities not observed in its sulfide or sulfone counterparts. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
65085-81-6 |
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Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
1-[3-(benzenesulfinyl)phenyl]ethanone |
InChI |
InChI=1S/C14H12O2S/c1-11(15)12-6-5-9-14(10-12)17(16)13-7-3-2-4-8-13/h2-10H,1H3 |
InChI Key |
USAMTWULUGSWLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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